

A Comprehensive Technical Guide to 3-Bromophenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromophenanthrene

Cat. No.: B1266452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Bromophenanthrene**, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry, materials science, and biomedical research.

Chemical and Physical Properties

3-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH).^{[1][2]} At room temperature, it presents as a white to off-white or light yellow crystalline solid.^{[1][3]} Due to its structure, it has low volatility and is sparingly soluble in polar solvents like water, but shows good solubility in nonpolar organic solvents such as methanol, toluene, and dichloromethane.
^[1]

Table 1: Physicochemical Properties of **3-Bromophenanthrene**

Property	Value	Reference
CAS Number	715-50-4	[4]
Molecular Formula	C ₁₄ H ₉ Br	[2][4]
Molecular Weight	257.13 g/mol	[2][4]
Melting Point	81-86 °C	[3][5]
Boiling Point	389.7±11.0 °C (Predicted)	[3]
Appearance	White to off-white crystalline solid/powder	[1][3]
Solubility	Soluble in Methanol	[1][3]
Storage Temperature	Room Temperature, sealed in dry conditions	[1][3][4]

Table 2: Computed Properties of **3-Bromophenanthrene**

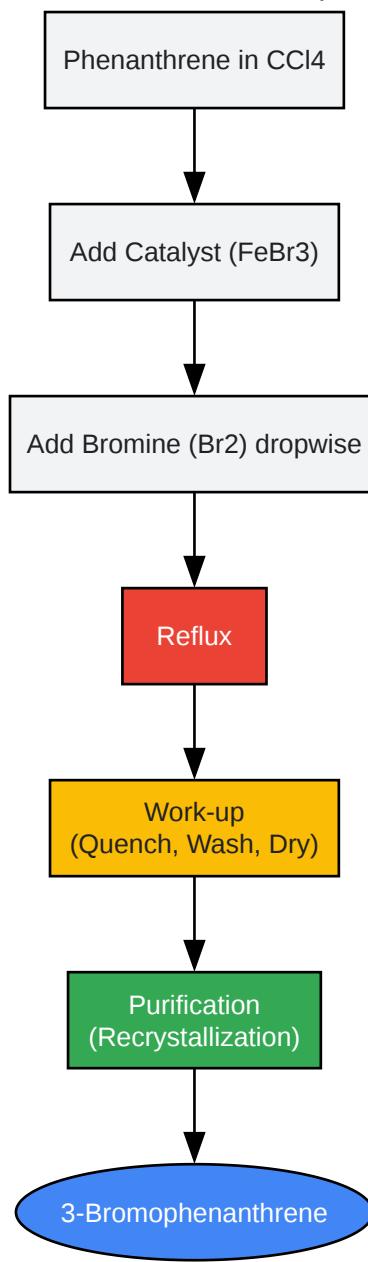
Property	Value	Reference
ACD/LogP	5.45	[1]
Index of Refraction	1.733	[1]
Molar Refractivity	69.62 cm ³	[1]
Molar Volume	173.8 cm ³	[1]
Surface Tension	51.3 dyne/cm	[1]
Vapor Pressure	6.28E-06 mmHg at 25°C	[1]

Synthesis and Experimental Protocols

The primary method for synthesizing **3-Bromophenanthrene** is through the electrophilic aromatic substitution of phenanthrene.[1] This reaction selectively introduces a bromine atom at the 3-position of the phenanthrene core.[1]

Experimental Protocol: Synthesis of **3-Bromophenanthrene**

Objective: To synthesize **3-Bromophenanthrene** via electrophilic bromination of phenanthrene.


Materials:

- Phenanthrene
- Bromine (Br_2)
- Iron(III) bromide (FeBr_3) or Iron filings
- Carbon tetrachloride (CCl_4) or another suitable inert solvent
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

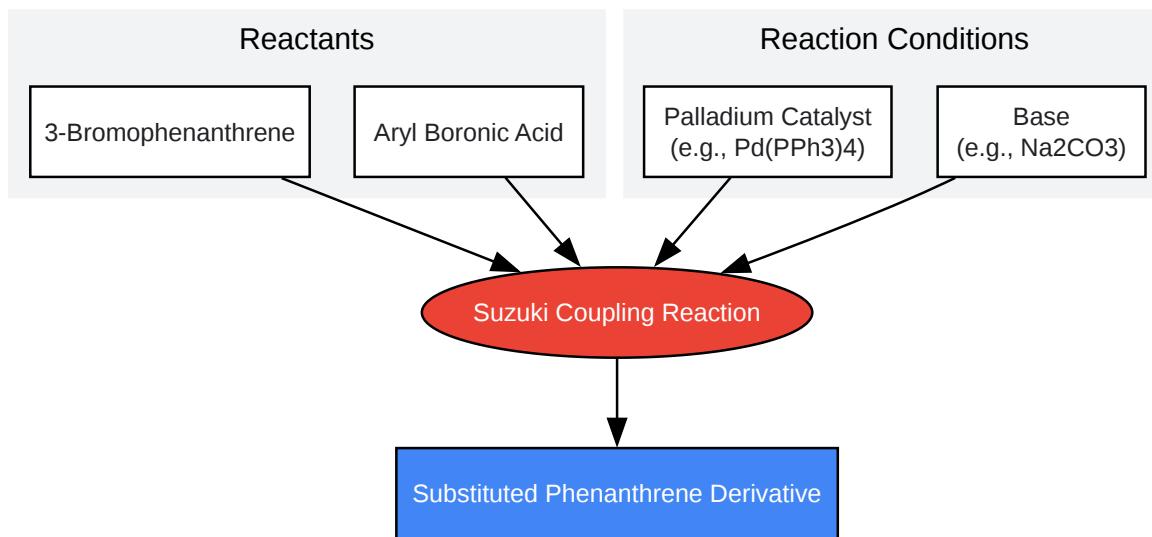
Methodology:

- In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.
- Add a catalytic amount of iron(III) bromide or iron filings to the solution.
- From the dropping funnel, add a stoichiometric amount of bromine dissolved in carbon tetrachloride dropwise to the phenanthrene solution while stirring. The reaction is typically performed under mild heating.^[1]
- After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion. The evolution of hydrogen bromide gas indicates the progress of the reaction.
- Cool the reaction mixture to room temperature and quench any unreacted bromine by washing with a sodium thiosulfate solution.
- Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **3-Bromophenanthrene**.

Synthesis Workflow of 3-Bromophenanthrene

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **3-Bromophenanthrene**.


Reactivity and Applications in Drug Development

3-Bromophenanthrene serves as a crucial building block in organic synthesis, particularly for creating more complex polycyclic aromatic compounds.^[1] Its bromine functionality makes it an

ideal precursor for various cross-coupling reactions, which are fundamental in modern drug discovery.

- Cross-Coupling Reactions: **3-Bromophenanthrene** is frequently utilized in Suzuki and Stille cross-coupling reactions.^[1] These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of biaryls and conjugated materials. Such structures are often scaffolds for new pharmaceutical agents and are explored in materials science for electronic applications.^[1]
- Intermediate for Natural Product Synthesis: Phenanthrene derivatives are found in many biologically active natural products, including alkaloids and steroids.^[6] **3-Bromophenanthrene** can act as a key intermediate in the laboratory synthesis of these complex molecules, facilitating the development of new therapeutic agents.^[6]

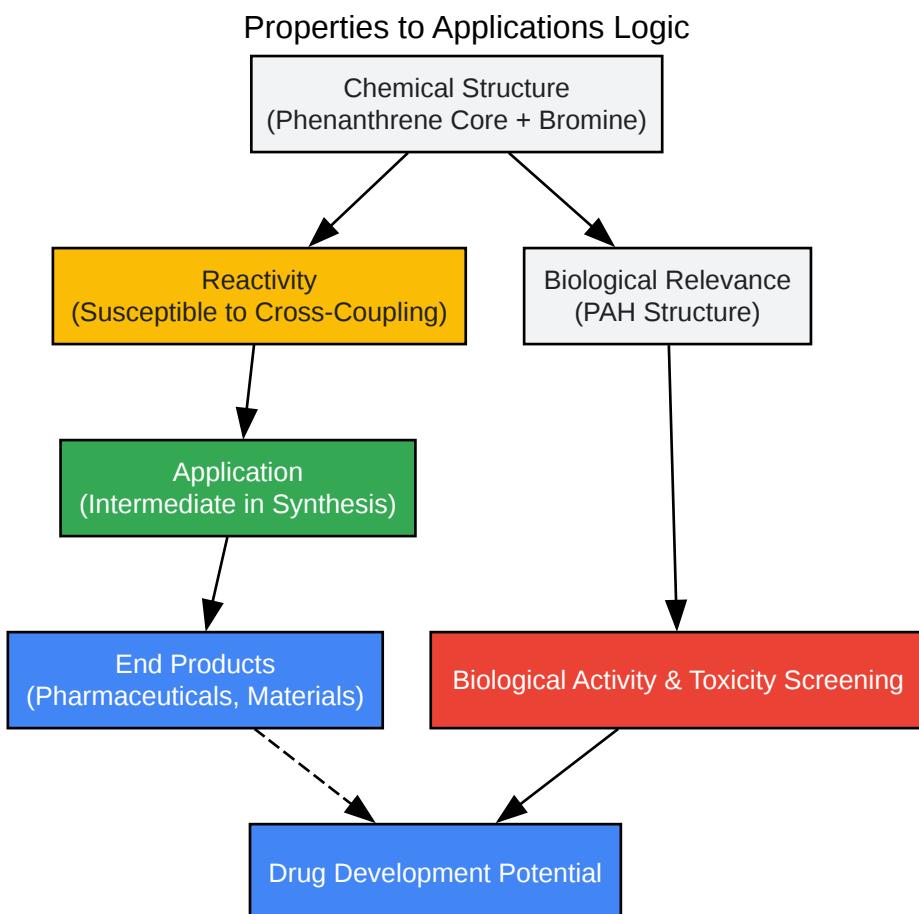
Application in Suzuki Coupling

[Click to download full resolution via product page](#)

Caption: Use of **3-Bromophenanthrene** in a Suzuki coupling reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **3-Bromophenanthrene**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to elucidate the structure of the molecule. ChemicalBook provides access to the ^1H NMR spectrum for **3-Bromophenanthrene** (CAS 715-50-4).[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would show characteristic peaks for aromatic C-H stretching and C=C bending vibrations.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic isotopic pattern of ^{79}Br and ^{81}Br .

Biological Assays and Health Risks

While specific biological assay data for **3-Bromophenanthrene** is limited in the public domain, its structural similarity to other PAHs suggests potential biological activity. Phenanthrene-based compounds are known to possess a range of biological effects, and their derivatives are often screened for therapeutic potential.[\[6\]](#)

- Carcinogenicity Studies: As a polycyclic aromatic hydrocarbon, **3-Bromophenanthrene** is studied for its potential carcinogenicity.[\[2\]](#) It is known to bind to DNA bases, which can lead to mutations and potentially cancer.[\[2\]](#)
- Toxicology: Limited toxicological data suggests that **3-Bromophenanthrene** may cause skin and eye irritation.[\[1\]](#) It is classified as hazardous, with warnings for skin irritation, serious eye damage, and respiratory irritation.[\[5\]](#)[\[8\]](#)

Biological assays are essential in drug discovery to screen compounds for therapeutic activity and to assess their toxicity.[\[9\]](#) For a compound like **3-Bromophenanthrene**, a battery of assays would be employed in a drug development context, including cell viability assays, target-based assays, and ADME (absorption, distribution, metabolism, and excretion) profiling.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Logical flow from properties to applications.

Conclusion

3-Bromophenanthrene is a valuable and versatile chemical intermediate. Its well-defined chemical properties and reactivity make it a cornerstone for the synthesis of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of its synthesis, handling, and reactivity is paramount for leveraging its full potential in creating novel and impactful compounds. Further research into its biological activity and the development of novel derivatives will continue to be an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. 715-50-4 CAS MSDS (3-BROMOPHENANTHRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromophenanthrene 96 715-50-4 [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR [m.chemicalbook.com]
- 8. 3-溴菲 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. azolifesciences.com [azolifesciences.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266452#3-bromophenanthrene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com